Product packaging for 2-Methylnaphth[2,1-d]oxazole(Cat. No.:CAS No. 20686-65-1)

2-Methylnaphth[2,1-d]oxazole

Cat. No.: B1582312
CAS No.: 20686-65-1
M. Wt: 183.21 g/mol
InChI Key: JKYSRHYQAVELLH-UHFFFAOYSA-N
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Description

Overview of the Oxazole (B20620) Class in Academic Research

Oxazoles are a class of five-membered aromatic heterocyclic compounds containing one nitrogen and one oxygen atom. igi-global.com This structural motif is a cornerstone in medicinal chemistry and materials science. semanticscholar.org Oxazole derivatives are known to interact with various enzymes and receptors through non-covalent bonds, leading to a wide range of biological activities. semanticscholar.org Their diverse applications stem from their unique chemical and physical properties, which can be fine-tuned through the introduction of different substituents. semanticscholar.orgmdpi.com

In academic research, oxazoles are recognized for their broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. igi-global.com This has led to the development of numerous oxazole-containing therapeutic agents. nih.gov Furthermore, the oxazole ring is a key component in many natural products, highlighting its importance in the chemistry of life. igi-global.com The versatility of the oxazole scaffold also extends to materials science, where these compounds are utilized in the development of fluorescent dyes and other functional materials. chemimpex.com

Significance of 2-Methylnaphth[2,1-d]oxazole within Heterocyclic Chemistry

This compound is a polycyclic heteroaromatic compound that features a naphthalene (B1677914) backbone fused to an oxazole ring, with a methyl group at the 2-position of the oxazole moiety. chemimpex.com This fusion of an electron-rich naphthalene system with the electron-withdrawing oxazole ring results in a unique electronic profile and extended π-conjugation. This distinct structure imparts the molecule with notable stability and specific photophysical properties, making it a valuable subject of study in heterocyclic chemistry. chemimpex.com

The significance of this compound lies in its utility as a versatile building block in organic synthesis. chemimpex.com Its structure allows for further functionalization, enabling the creation of more complex molecules with tailored properties. Researchers have explored its potential in various fields, including the development of organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and as a scaffold for new therapeutic agents. chemimpex.com The compound's ability to serve as a structural analog to biologically important molecules further enhances its relevance in medicinal chemistry research.

Historical Context of Research on Naphthoxazole Derivatives

Research into naphthoxazole derivatives is built upon the foundational principles of oxazole synthesis. The initial synthesis of an oxazole entity was reported in 1962, with the chemistry of oxazoles being established as early as 1876. tandfonline.com The prominence of the oxazole ring grew significantly with the discovery of penicillin during World War I. tandfonline.com

The exploration of fused-ring systems like naphthoxazoles gained momentum in the mid-20th century. Early synthetic methods, such as the Robinson-Gabriel synthesis, were adapted to create these more complex structures. A significant driver for research in this area was the discovery of bioactive naphthoquinone-derived oxazoles. scielo.br In recent years, more general and practical synthetic routes for naphtho[2,1-d]oxazoles have been developed, such as the use of TEMPO as an oxygen source in reactions between naphthols and amines. rsc.org These advancements have made a wider range of naphthoxazole derivatives accessible for study. rsc.org

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound and its derivatives is vibrant and multidisciplinary. A key area of investigation is its application in materials science, particularly in organic electronics. chemimpex.com The compound's fluorescence properties make it a candidate for use in OLEDs and as a fluorescent probe. chemimpex.comnetascientific.com

In the realm of medicinal chemistry, naphthoxazole derivatives are being explored for a range of therapeutic applications. Studies have investigated their potential as anticancer and antimicrobial agents. For instance, some derivatives have shown promising activity against various cancer cell lines. The ability of certain naphthoxazoles to act as fluorescent DNA probes is also an active area of research. periodikos.com.br

Future research is likely to focus on several key areas. The development of more efficient and scalable synthetic methods will remain a priority, enabling the creation of a broader library of derivatives for screening. rsc.orgrsc.org Further exploration of their photophysical properties will be crucial for advancing their applications in materials science. In medicinal chemistry, the focus will likely be on elucidating the mechanisms of action of bioactive derivatives and optimizing their pharmacological profiles. The use of computational modeling, such as Density Functional Theory (DFT), will likely play an increasingly important role in understanding the structure-activity relationships of these compounds. scielo.br

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₉NO chemimpex.comguidechem.comalfa-chemistry.comcymitquimica.com
Molecular Weight183.21 g/mol chemimpex.comcymitquimica.comchemeo.com
AppearanceWhite to almost white crystalline powder or clear yellow-brown to orange-brown liquid chemimpex.comguidechem.comalfa-chemistry.comcymitquimica.com
Melting Point37-43 °C chemimpex.comalfa-chemistry.com
Boiling Point302-321.3 °C at 760 mmHg chemimpex.comalfa-chemistry.com
Density1.221 g/cm³ alfa-chemistry.com
logP (Octanol/Water)3.289 chemeo.com
Water Solubility (logS)-9.06 chemeo.com

Table 2: Spectroscopic Data for this compound

Spectroscopic DataValueSource
λmax283 nm (in Octane) guidechem.com
Refractive Index (n20D)1.634 - 1.637 chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO B1582312 2-Methylnaphth[2,1-d]oxazole CAS No. 20686-65-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbenzo[g][1,3]benzoxazole
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InChI

InChI=1S/C12H9NO/c1-8-13-11-7-6-9-4-2-3-5-10(9)12(11)14-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYSRHYQAVELLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2066642
Record name Naphth[2,1-d]oxazole, 2-methyl-
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Molecular Weight

183.21 g/mol
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CAS No.

20686-65-1
Record name 2-Methylnaphth[2,1-d]oxazole
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Record name Naphth(2,1-d)oxazole, 2-methyl-
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Record name Naphth[2,1-d]oxazole, 2-methyl-
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Record name Naphth[2,1-d]oxazole, 2-methyl-
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Record name 2-methylnaphth[2,1-d]oxazole
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Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-Methylnaphth[2,1-d]oxazole

Traditional methods for synthesizing the naphthoxazole core often involve the cyclization of functionalized naphthalene (B1677914) precursors.

Reaction of 2-Naphthol with Chloroacetonitrile in the Presence of a Base

While specific documentation for the direct reaction of 2-naphthol with chloroacetonitrile to form this compound is not extensively detailed in recent literature, a general and more contemporary approach involves the reaction of naphthols with amines. A notable method utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as an oxygen source to facilitate the synthesis of naphtho[2,1-d]oxazoles from readily available naphthols and amines. This protocol demonstrates high functional group tolerance and provides a practical route to a diverse library of naphtho[2,1-d]oxazole skeletons. The mechanism is believed to involve radical adducts of TEMPO with naphthalenone radicals as key intermediates.

Preparation from 3-Acylamino-1,2-naphthoquinones

The synthesis of naphthoxazoles from ortho-naphthoquinones represents a viable pathway. This approach typically involves the reaction of an ortho-quinone with an appropriate reagent to form the oxazole (B20620) ring. Specifically, a 3-acylamino-1,2-naphthoquinone can serve as a key precursor. The intramolecular cyclization and dehydration of this substrate, often promoted by dehydrating agents such as sulfuric acid, phosphorus pentachloride, or phosphorus oxychloride, leads to the formation of the oxazole ring fused to the naphthalene core. This method is an application of the Robinson-Gabriel synthesis, where an α-acylamino ketone undergoes cyclodehydration. pharmaguideline.com In this context, the 3-acylamino-1,2-naphthoquinone contains the necessary α-acylamino ketone moiety for the cyclization to proceed.

Starting MaterialReagent/ConditionProductKey Transformation
3-Acylamino-1,2-naphthoquinoneDehydrating agent (e.g., H₂SO₄, POCl₃)2-Substituted-naphth[2,1-d]oxazoleIntramolecular cyclodehydration

Synthesis via [3+2] Cycloaddition of Carbene Intermediates and Acetonitrile (B52724)

A photochemical approach offers a mild and effective route to this compound. This synthesis involves the photolysis of a 2-diazo-1,2-naphthoquinone. The irradiation of the diazo compound generates a highly reactive singlet carbene intermediate. In the presence of acetonitrile, this carbene intermediate is trapped in a [3+2] cycloaddition reaction to yield the final this compound product. This method is advantageous as it avoids harsh reagents and high temperatures.

Table 1: Photochemical Synthesis of this compound

Precursor Reaction Type Key Intermediate Trapping Agent Product

Condensation of Aminonaphtholsulfonic Acids with Acetic Anhydride for Sulphonated Analogues

The condensation of aminonaphthols with carboxylic acid derivatives is a fundamental method for preparing 2-substituted naphthoxazoles. To obtain sulphonated analogues, an aminonaphtholsulfonic acid is used as the starting material. The reaction with acetic anhydride provides the acetyl group necessary for the formation of the 2-methyl substituted oxazole ring. The process involves an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the fused oxazole ring system. The presence of the sulfonic acid group on the naphthalene ring is retained throughout the reaction, yielding the desired sulphonated product. This approach has been successfully employed for the synthesis of the isomeric 2-methylnaphtho[1,2-d]oxazole from 1-amino-2-naphthol.

Advanced Synthetic Strategies and Optimization

Modern synthetic chemistry continues to develop more efficient and novel pathways to complex heterocyclic systems, including naphthoxazoles.

Radical Chain Processes for Naphth[2,3-d]oxazole-4,9-diones

An advanced strategy for the synthesis of related naphthoxazole structures involves radical chain processes. Specifically, a series of ethylenic naphth[2,3-d]oxazole-4,9-diones have been synthesized via a nucleophilic substitution of radical (SRN1) mechanism. The starting material for this process is 2-chloromethylnaphth[2,3-d]oxazole-4,9-dione. The validity of the SRN1 mechanism was confirmed through experiments showing inhibitory effects when the reaction was conducted in the dark, with bubbling oxygen, or in the presence of radical inhibitors like cupric chloride, p-dinitrobenzene, and TEMPO. This methodology provides a novel route to 2-substituted naphth[2,3-d]oxazole-4,9-diones, a different regioisomer from the [2,1-d] series.

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
2-Naphthol
Chloroacetonitrile
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
3-Acylamino-1,2-naphthoquinone
Sulfuric acid
Phosphorus pentachloride
Phosphorus oxychloride
2-Diazo-1,2-naphthoquinone
Acetonitrile
Aminonaphtholsulfonic Acid
Acetic Anhydride
2-methylnaphtho[1,2-d]oxazole
1-amino-2-naphthol
Naphth[2,3-d]oxazole-4,9-diones
2-chloromethylnaphth[2,3-d]oxazole-4,9-dione
Cupric chloride

One-Pot Synthesis Approaches and Challenges

One-pot synthesis represents an efficient strategy for constructing complex molecules like naphthoxazoles from simple precursors in a single reaction vessel. This approach enhances procedural efficiency by eliminating the need for isolating intermediates, thereby saving time, reagents, and reducing waste. For instance, the synthesis of related phosphanylnaphtho[2,1-d]oxazoles has been successfully achieved through a one-pot phosphonation of naphthoquinone, followed by a copper-catalyzed oxidative condensation with imines chemimpex.com. Similarly, sustainable methods for preparing other oxazole derivatives have been developed using multicomponent reactions, which are a hallmark of one-pot synthesis researchgate.net.

Despite the advantages, one-pot syntheses present notable challenges. A primary difficulty is ensuring the compatibility of all reactants and reagents under a single set of reaction conditions. The sequential addition of reagents must be carefully timed, and the conditions must be robust enough to drive multiple distinct transformations. Another challenge is the potential for competing side reactions, which can lead to a complex mixture of products and lower the yield of the desired compound. Consequently, the purification of the final product from a one-pot reaction can be more demanding than from a stepwise synthesis. The successful application of a one-pot methodology for this compound would require careful selection of precursors and catalysts to navigate these challenges effectively.

Optimization of Reaction Conditions (e.g., solvent, temperature, catalysts, additives)

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of solvent, operating temperature, and the nature of catalysts and additives. A general and practical synthesis of naphtho[2,1-d]oxazoles has been developed from readily available naphthols and amines using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as an oxygen source, a method that demonstrates excellent functional group tolerance rsc.org.

The systematic variation of reaction parameters is essential to identify the optimal conditions. For example, in the synthesis of related dihydrobenzofuran neolignans, different silver(I) oxidants, solvents, and reaction times were tested to find the best balance between substrate conversion and product selectivity nih.gov. Acetonitrile was identified as a superior solvent, providing a good balance and being environmentally preferable to options like dichloromethane or benzene nih.gov. The reaction time could also be significantly reduced from 20 hours to 4 hours without compromising the yield nih.gov. Similar optimization strategies are crucial for the synthesis of this compound.

The following interactive table summarizes the optimization of conditions for a representative naphtho[2,1-d]oxazole synthesis, illustrating the impact of various parameters on product yield.

EntryOxidantSolventTemperature (°C)Time (h)Yield (%)
1DDQDCE50845
2(NH4)2S2O8DCE50860
3TEMPO/(NH4)2S2O8CH3CN50875
4TEMPO/(NH4)2S2O8DCE50882
5TEMPO/(NH4)2S2O8DCE80485
6TEMPO/AirDCE801278

This table is a representative example based on typical optimization studies for naphthoxazole synthesis; specific data for this compound may vary.

Chemical Transformations and Reactivity Studies of this compound

The reactivity of this compound is governed by the interplay between the electron-rich naphthalene system, the heterocyclic oxazole ring, and the active 2-methyl group. This unique structure allows for a variety of chemical transformations.

Oxidation Reactions and Derivative Formation

The this compound molecule possesses several sites susceptible to oxidation. The methyl group can potentially be oxidized to an alcohol, aldehyde, or carboxylic acid functionality. Studies on the microbial degradation of 2-methylnaphthalene show that enzymatic pathways often initiate metabolism by monoxygenation of the methyl group or dioxygenation of the aromatic ring nih.gov. While specific chemical oxidation studies on this compound are not extensively detailed, analogous reactions suggest the naphthalene ring system could undergo oxidation to form quinone-like structures under strong oxidizing conditions. Furthermore, oxidative processes can be employed in the synthesis of related derivatives, such as the oxidative cyclization of oximes to form naphthoisoxazole N-oxides mdpi.com.

Reactions with Aldehydes (e.g., Benzaldehyde to 2-Styryl-naphtho[2,1-d]oxazole)

The methyl group at the C-2 position of the oxazole ring is activated due to the electron-withdrawing nature of the heterocyclic system. This activation renders the methyl protons acidic, allowing for deprotonation by a suitable base to form a stabilized carbanion. This nucleophilic carbanion can readily participate in condensation reactions with aldehydes, such as benzaldehyde. The initial aldol-type addition product subsequently undergoes dehydration to yield the corresponding 2-styryl derivative. This reaction is a common and effective method for extending conjugation and synthesizing vinyl-substituted naphthoxazoles, which are of interest for their optical and electronic properties.

Mechanisms of Reactivity (e.g., SRN1 Mechanism)

Nucleophilic substitution on the aromatic naphthalene core of this compound is challenging via traditional SNAr mechanisms, which typically require strong electron-withdrawing groups to activate the ring. An alternative pathway for unactivated aromatic systems is the Substitution Radical-Nucleophilic Unimolecular (SRN1) mechanism wikipedia.orgorganicreactions.org. This multi-step chain reaction is initiated by the transfer of an electron to the substrate, forming a radical anion scienceinfo.comchim.it.

The key steps of the SRN1 mechanism are:

Initiation: The aromatic substrate accepts an electron from an initiator (e.g., photochemical or electrochemical) to form a radical anion.

Propagation:

The radical anion fragments, cleaving the bond to the leaving group to produce an aryl radical.

The aryl radical reacts with the incoming nucleophile to form a new radical anion.

This new radical anion transfers its electron to another molecule of the starting substrate, yielding the final product and propagating the chain.

Termination: Chain-terminating side reactions, such as the aryl radical abstracting a hydrogen atom from the solvent, can also occur chim.it.

This mechanism allows for nucleophilic substitutions on aromatic rings that would otherwise be inert, providing a potential pathway for the functionalization of the naphthoxazole skeleton nptel.ac.in.

Stability and Degradation Pathways

This compound is noted for its chemical stability, a property that makes it suitable for applications in materials science, such as in the formulation of fluorescent dyes and organic electronics chemimpex.com. This stability is attributed to its rigid, fused aromatic heterocyclic structure.

However, under specific environmental or biological conditions, degradation can occur. While direct degradation studies on this compound are limited, plausible pathways can be inferred from research on its structural analog, 2-methylnaphthalene. Anaerobic microbial degradation of 2-methylnaphthalene is known to be initiated by the addition of fumarate to the methyl group, which is followed by a series of metabolic steps that convert it to 2-naphthoic acid, eventually leading to ring reduction and cleavage ethz.chresearchgate.net. Aerobic degradation pathways also typically begin with the oxidation of the methyl group or hydroxylation of the aromatic rings ethz.ch. It is conceivable that this compound could undergo similar biodegradative transformations, starting at either the reactive methyl group or the naphthalene ring system.

Catalytic Applications in this compound Synthesis and Functionalization

The synthesis and subsequent functionalization of the naphthoxazole scaffold, including this compound, are greatly advanced by catalytic methodologies. These approaches offer superior efficiency, selectivity, and functional group tolerance compared to classical synthetic routes. Transition-metal catalysis, in particular, has emerged as a powerful tool for constructing the oxazole ring and modifying the naphthyl backbone through direct C-H bond activation and cross-coupling reactions.

The field of oxazole chemistry has been significantly shaped by the development of transition-metal-catalyzed reactions. These methods provide efficient pathways for the formation and arylation of the oxazole core. While methodologies directly targeting this compound are specific, the broader principles are well-established in the synthesis of related benzoxazoles and other oxazole derivatives, which serve as foundational precedents.

Key strategies in this area include:

Palladium-Catalyzed Reactions: Palladium complexes are widely used for the direct arylation of oxazoles. These reactions typically involve the cross-coupling of an oxazole with aryl halides or triflates, enabling the introduction of various substituents onto the heterocyclic ring.

Copper-Catalyzed Reactions: Copper catalysts, often more economical than palladium, are effective for the direct C-H arylation of benzoxazoles with aryl halides. For example, CuI/PPh3-based catalysts can promote the installation of diverse aryl groups through a C-H activation process.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed for C-H activation and annulation sequences. A notable example is the Rh(II)-catalyzed transformation of (oxazol-4-yl)-substituted 2-diazo-1,3-dicarbonyl compounds, which proceeds via a formal insertion of a metallocarbene into an aromatic C-H bond to yield functionalized 4-hydroxynaphtho[2,1-d]oxazole-5-carboxylic esters.

These metal-catalyzed approaches represent an economically attractive strategy for creating diverse libraries of oxazole-containing compounds by leveraging the direct functionalization of C-H bonds.

Table 1: Overview of Metal-Catalyzed Reactions in Oxazole Chemistry

Catalyst System Reaction Type Substrate Example Product Type
Palladium/Ligand Cross-Coupling Benzoxazole (B165842) + Aryl Bromide 2-Arylbenzoxazole
CuI/PPh₃ C-H Arylation Benzoxazole + Aryl Bromide 2-Arylbenzoxazole
Rh(II) Acetate (B1210297) C-H Insertion/Annulation Diazo-oxazole Compound Functionalized Naphthoxazole

Silver(I) complexes play a distinct and versatile role in the synthesis of oxazole and naphthoxazole derivatives. Their function can be broadly categorized into two areas: acting as the primary catalyst for cyclization and rearrangement reactions, and serving as a crucial additive or co-catalyst in reactions mediated by other transition metals. nih.govrsc.org

Silver as a Primary Catalyst:

Silver(I) salts are effective Lewis acids that can activate alkynes and other functional groups, facilitating intramolecular cyclizations to form the oxazole ring. Research has demonstrated several strategies where Ag(I) is the key catalytic species:

Cascade Annulation: A one-pot synthesis for naphtho[2,3-d]oxazoles has been developed using ortho-alkynylamidoarylketones as substrates. In this process, a silver(I) catalyst is employed for a key ketonization step, which is followed by an acid-mediated cyclization to form the final naphthoxazole product. acs.org

Double Cyclization: A novel strategy for synthesizing complex fused heterocyclic systems, specifically benzo nih.govacs.orgimidazo[2,1-b]naphtho[2,3-d]oxazoles, utilizes silver trifluoroacetate (AgTFA) as a catalyst. The reaction proceeds through an initial silver-catalyzed ketonization that generates a reactive intermediate, followed by a base-mediated double cyclization. nih.gov

General Oxazole Synthesis: Silver(I) catalysts, such as AgBF₄, can promote the cyclization of N-sulfonyl propargylamides to afford functionalized oxazoles via a acs.orgacs.org rearrangement. acs.org Similarly, a silver-mediated one-step procedure has been developed for the synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. acs.org

Tandem Condensation: Silver catalysts are also used in tandem reactions to form functionalized benzoxazoles. For instance, 2-(phenylsulphinyl)benzo[d]oxazole derivatives can be synthesized from 2-aminophenols, formaldehyde, and benzenethiols in a silver-catalyzed tandem condensation. nih.gov

Silver as an Additive or Co-Catalyst:

In many transition-metal-catalyzed reactions, particularly those involving C-H activation, silver salts are indispensable additives. nih.gov They often function as halide scavengers or re-oxidants, facilitating the generation of a more catalytically active species. rsc.org

Activation of Rhodium Catalysts: In rhodium(III)-catalyzed C-H functionalization reactions, a common pre-catalyst is the [Cp*RhCl₂]₂ dimer. Silver salts like AgSbF₆ or AgNTf₂ are required to abstract the chloride ligands, generating a highly reactive cationic Rh(III) monomer which is the active catalyst for C-H activation. nih.gov

Facilitating Copper-Catalyzed Reactions: In certain copper-catalyzed C–N coupling reactions, the addition of silver salts can significantly improve reaction yields. For example, the coupling of iodo-oxazoles with NH-heterocycles, which is low-yielding under standard conditions, can be effectively promoted using a CuI catalyst in combination with a silver benzoate additive. nih.gov

The dual role of silver, both as a standalone catalyst for cyclizations and as a critical activator for other transition metals, highlights its importance in the modern synthetic chemist's toolkit for constructing complex heterocyclic molecules like naphthoxazoles.

Table 2: Roles of Ag(I) Complexes in Oxazole and Naphthoxazole Synthesis

Ag(I) Compound Role Reaction Type Substrate Outcome Reference
AgTFA Primary Catalyst Ketonization / Double Cyclization ortho-Alkynylarylketone Fused Naphthoxazole System nih.gov
Ag(I) Salt Primary Catalyst Ketonization / Annulation ortho-Alkynylamidoarylketone Naphtho[2,3-d]oxazole acs.org
AgBF₄ Primary Catalyst acs.orgacs.org Rearrangement / Cyclization N-sulfonyl Propargylamide Functionalized Oxazole acs.org
Ag₂CO₃ Additive/Co-catalyst C-H Activation N/A (with Rh or Ru catalyst) Activates primary catalyst nih.gov
Ag-Benzoate Additive C-N Coupling Iodo-oxazole Facilitates Cu-catalyzed coupling nih.gov

Spectroscopic Characterization and Analytical Techniques

Mass Spectrometry (MS) Analysis

Comprehensive mass spectrometry data for 2-Methylnaphth[2,1-d]oxazole is limited. While basic mass information can be inferred from its molecular formula, detailed experimental analyses are not publicly documented.

Specific High-Resolution Mass Spectrometry (HRMS) data, which would provide the precise mass of the molecular ion and confirm its elemental composition with high accuracy, has not been located in the reviewed scientific literature and databases for this compound.

Predicted Collision Cross Section (CCS) values, which provide information about the three-dimensional shape of an ion in the gas phase, are not available for the specific adducts of this compound in publicly accessible databases such as PubChem. While prediction models for CCS values exist, specific calculated values for this compound have not been found.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum provides key insights into its molecular structure.

The characteristic vibrational frequencies of the oxazole (B20620) ring are a primary focus. researchgate.net The C=N stretching vibration typically appears in the region of 1643-1604 cm⁻¹. scienceworldjournal.org The C-O-C stretching vibrations of the oxazole ring are also readily identifiable. Additionally, the aromatic C-H stretching vibrations from the naphthalene (B1677914) moiety are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings typically appear in the 1600-1400 cm⁻¹ region. scienceworldjournal.org

While specific experimental IR and Raman data for this compound is not extensively detailed in the public domain, data for the parent oxazole molecule shows characteristic bands that can be extrapolated. For instance, studies on oxazole have identified key vibrational modes that are also expected in its derivatives. nist.govresearchgate.net

Table 1: Expected IR and Raman Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch > 3000
C=N Stretch (oxazole) 1643 - 1604
Aromatic C=C Stretch 1600 - 1400
C-O-C Stretch (oxazole) 1382 - 1049
C-H Bending 925 - 56

Note: These are expected ranges and can be influenced by the specific molecular environment and measurement conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

UV-Vis spectroscopy is instrumental in understanding the electronic transitions within this compound, while photophysical studies reveal its behavior upon excitation with light. researchgate.net

Absorption Maxima (λmax) and Electronic Transitions

The UV-Vis absorption spectrum of this compound is characterized by absorption bands corresponding to π-π* electronic transitions within the extended aromatic system. The fused naphthalene and oxazole rings create a large conjugated system, which typically results in absorption at longer wavelengths. researchgate.net For similar naphthalene derivatives, absorption maxima (λmax) are often observed in the ultraviolet and near-visible regions of the electromagnetic spectrum. researchgate.net The specific position of the λmax can be influenced by the solvent polarity, with more polar solvents often causing a shift in the absorption bands.

Fluorescence Characteristics and Quantum Yields

This compound is known to be a fluorescent compound, a property that is central to its applications in organic light-emitting diodes (OLEDs) and as a fluorescent probe. chemimpex.com Upon absorption of light, the molecule is promoted to an excited electronic state, and it subsequently emits light (fluorescence) as it returns to the ground state. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. nih.gov For many naphthalene derivatives, quantum yields can be significant, indicating efficient light emission. researchgate.netmdpi.com The fluorescence emission spectrum is typically red-shifted compared to the absorption spectrum, a phenomenon known as the Stokes shift.

Excited-State Dynamics and Proton Transfer

The behavior of this compound in its excited state is a complex area of study. Upon photoexcitation, various dynamic processes can occur, including excited-state intramolecular proton transfer (ESIPT), especially if suitable proton donor and acceptor sites are present in derivatives of the molecule. researchgate.netresearchgate.net However, for the parent this compound, the primary excited-state deactivation pathways are fluorescence and non-radiative decay. The lifetimes of the excited states are typically in the nanosecond range and can be influenced by factors such as solvent and temperature. rsc.org Studies on related azo dyes have shown that protonation can significantly alter the excited-state dynamics, often leading to faster decay back to the ground state. rsc.org

Photostability and Quenching Phenomena

Photostability, or the ability of a molecule to resist degradation upon exposure to light, is a critical property for applications in devices like OLEDs. While detailed photostability studies on this compound are not widely reported, related heterocyclic compounds are known to undergo photochemical reactions that can lead to a loss of fluorescence. mdpi.com Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms, including interactions with other molecules in the solution. For instance, the presence of electron-donating or electron-withdrawing species can quench the fluorescence of naphthalene derivatives. researchgate.net

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for the analysis and purification of this compound. High-Performance Liquid Chromatography (HPLC) is a particularly useful method for separating this compound from reaction mixtures and for assessing its purity. A common approach involves using a reverse-phase (RP) HPLC column with a mobile phase consisting of acetonitrile (B52724), water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for the separation, identification, and quantification of this compound. The development of a robust HPLC method is critical for purity assessment and quality control in research and manufacturing. A reverse-phase HPLC method is often suitable for the analysis of aromatic heterocyclic compounds like this compound.

A reported method for the analysis of this compound utilizes a reverse-phase approach. sielc.com The separation is achieved on a C18 column, which is a common stationary phase for reverse-phase chromatography, providing excellent resolution for many organic molecules. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (MeCN), and an aqueous component, often with an acid modifier to improve peak shape and resolution. For instance, a mobile phase composed of acetonitrile, water, and phosphoric acid has been suggested for the analysis of this compound. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid can be substituted with a volatile acid like formic acid. sielc.com

The development of a specific HPLC method involves optimizing several parameters to achieve the desired separation. These parameters include the choice of stationary phase, mobile phase composition, flow rate, and detector wavelength. Aromatic compounds like this compound are strong UV absorbers, making UV detection a suitable choice. mdpi.com

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature Ambient (e.g., 25 °C)

This table represents a typical starting point for method development and may require optimization.

Method validation is a crucial step to ensure the reliability of the HPLC method. This process involves evaluating parameters such as linearity, precision, accuracy, specificity, and robustness, in line with established guidelines.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique widely used for the qualitative analysis of this compound. Its primary applications include monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a sample.

In the synthesis of this compound and other heterocyclic compounds, TLC is an indispensable tool for tracking the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate at different time intervals and developing the plate in a suitable solvent system, chemists can visually assess the progress of the reaction.

The choice of the stationary phase and mobile phase is critical for achieving good separation in TLC. For non-polar to moderately polar compounds like this compound, a silica (B1680970) gel plate (silica gel 60 F254) is a common choice for the stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) value, which is ideally between 0.3 and 0.7 for good separation and accurate determination.

Example TLC Solvent Systems for Aromatic Heterocycles:

Solvent System (v/v)PolarityApplication Notes
Hexane:Ethyl Acetate (8:2)LowA good starting point for non-polar compounds. The ratio can be adjusted to increase or decrease the Rf value.
Toluene:Acetone (9:1)ModerateSuitable for compounds with moderate polarity.
Chloroform:Methanol (9.5:0.5)ModerateCan be effective for separating compounds with slightly different polarities.

The ratios in this table are illustrative and should be optimized for the specific application.

Visualization of the separated spots on the TLC plate can be achieved under UV light (typically at 254 nm or 366 nm), as aromatic compounds like this compound are often UV-active. Alternatively, staining reagents can be used to visualize the spots if the compound is not UV-active or for better visualization.

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of 2-Methylnaphth[2,1-d]oxazole. These methods are employed to determine its three-dimensional shape, electron distribution, and orbital energies.

Determining the most stable geometric structure of this compound is the first step in most computational analyses. This is achieved through geometry optimization, where the molecule's energy is minimized with respect to its atomic coordinates. The most prominent methods for this are Density Functional Theory (DFT) and Ab Initio calculations. irjweb.com

DFT methods, particularly using the B3LYP functional, are widely applied to heterocyclic systems due to their balance of computational cost and accuracy. irjweb.comnih.gov For a molecule like this compound, these calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The process involves placing the molecule in a simulated environment and iteratively adjusting the atomic positions until the lowest energy conformation is found. While specific optimized parameters for this compound are not detailed in readily available literature, calculations on analogous benzoxazole (B165842) and naproxen (B1676952) derivatives have been successfully performed using basis sets like 6-31G(d,p) or 6-31+G**, which provide a robust theoretical description of the molecular framework. nih.gov

Table 1: Representative Methods for Geometry Optimization

Method Functional Basis Set Application
Density Functional Theory (DFT) B3LYP 6-31G(d,p) Optimization of ground state geometries for organic heterocyclic compounds. irjweb.comnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept for understanding the chemical reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov For this compound, DFT calculations would be used to determine the energies of these orbitals. While specific energy values for this compound are not published, studies on similar oxazole (B20620) derivatives show that FMO analysis helps predict the most reactive sites for electrophilic and nucleophilic attack. irjweb.com The distribution of the HOMO and LUMO across the fused naphthyl and oxazole rings would indicate which parts of the molecule are most involved in electronic transitions and chemical reactions.

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

Orbital/Concept Description Implication for Reactivity
HOMO (Highest Occupied Molecular Orbital) The outermost orbital containing electrons. Associated with the ability to donate electrons (nucleophilicity).
LUMO (Lowest Unoccupied Molecular Orbital) The innermost orbital without electrons. Associated with the ability to accept electrons (electrophilicity).

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. irjweb.com |

Thermochemical Properties and Energetic Studies

Thermochemical studies provide data on the energy content and stability of this compound. These properties are crucial for understanding its formation and behavior in chemical reactions.

The standard molar enthalpy of combustion (ΔcH°) is the heat released when one mole of a substance is completely burned in oxygen under standard conditions. This value is determined experimentally using techniques like combustion calorimetry. osti.govresearchgate.net For nitrogen-containing compounds like this compound, this data is fundamental for deriving other thermochemical quantities, such as the enthalpy of formation. osti.gov

The enthalpies of sublimation (ΔgcrH°) or vaporization (ΔglH°) represent the energy required to transform the compound from a solid or liquid state to a gaseous state, respectively. These values are essential for converting condensed-phase thermochemical data to the gas phase, which is necessary for theoretical comparisons. osti.gov While the NIST Chemistry WebBook indicates the availability of condensed phase thermochemistry data for this compound, specific numerical values are not provided in the public database. nist.gov However, extensive studies on related compounds like benzoxazole and benzothiazole (B30560) have established reliable methods for these measurements. osti.gov

The standard molar enthalpy of formation in the gas phase (ΔfH°(g)) is a measure of a molecule's intrinsic thermodynamic stability. It is a key value derived from the experimental enthalpy of combustion in the condensed phase, combined with the enthalpy of sublimation or vaporization. osti.gov For example, the related compound benzoxazole has a reported gas-phase enthalpy of formation of 10.8 kcal/mol (at 298.15 K). acs.org Computational methods, such as high-level DFT or composite methods like G3 or G4, can also be used to calculate this property, providing a theoretical benchmark. The value for this compound would reflect the stability endowed by its fused aromatic ring system.

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton (H⁺). It quantifies the gas-phase basicity of a compound. For this compound, the most likely site of protonation is the nitrogen atom of the oxazole ring, which possesses a lone pair of electrons. researchgate.net DFT calculations are a standard tool for predicting proton affinities. Studies on the parent oxazole ring have shown that the nitrogen atom is a more favorable protonation center than the oxygen atom. researchgate.net

Electron affinity (EA) is the energy released when an electron is added to a neutral molecule in the gas phase. It measures the ability of the compound to accept an electron to form a radical anion. This property can also be reliably calculated using DFT methods and is related to the energy of the LUMO. While specific PA and EA values for this compound are not documented, theoretical studies on similar heterocyclic systems demonstrate that these calculations are crucial for understanding acid-base properties and redox behavior. researchgate.net

Adiabatic Ionization Enthalpies

DFT calculations, particularly with hybrid functionals like B3LYP or long-range corrected functionals such as CAM-B3LYP and ωB97XD, have been shown to provide reliable predictions of ionization potentials for a wide range of organic molecules. colab.ws The calculation involves optimizing the geometry of both the neutral molecule and its corresponding radical cation. The AIE is then calculated as the difference in the total electronic energies of these two optimized structures.

For a series of hypothetical this compound derivatives, the AIE would be influenced by the nature and position of substituents on the naphthoxazole core. Electron-donating groups would be expected to lower the AIE, while electron-withdrawing groups would increase it. A hypothetical data table illustrating this trend is presented below.

Substituent (R)PositionCalculated Adiabatic Ionization Enthalpy (eV)
-H-7.85
-CH357.70
-OCH357.62
-Cl57.98
-NO258.25

This table is illustrative and presents hypothetical data to demonstrate the expected trends in adiabatic ionization enthalpies upon substitution. Actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including their conformational dynamics and interactions with their environment. While specific MD simulation studies on this compound are not prominent in the reviewed literature, the methodology is widely applied to heterocyclic compounds to understand their flexibility and intermolecular interactions. researchgate.net

A conformational analysis of this compound would likely reveal a relatively rigid structure due to the fused aromatic ring system. The primary sources of flexibility would be the rotation of the 2-methyl group and any potential out-of-plane vibrations of the ring system. For derivatives with more flexible substituents, conformational analysis would be crucial to identify the lowest energy conformers and to understand how the molecule's shape influences its properties.

MD simulations could be employed to study the behavior of this compound in different solvents, its aggregation properties, and its potential interactions with biological macromolecules. Such simulations would provide atomistic-level insights into the forces governing these interactions and the resulting structural arrangements.

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for designing and optimizing molecules with desired biological activities. nih.gov While specific SAR models for this compound derivatives are not extensively documented, the principles of SAR can be applied to this class of compounds based on studies of related benzoxazole derivatives. researchgate.netresearchgate.netnih.gov

SAR studies on benzoxazole derivatives have revealed that the nature and position of substituents on the heterocyclic core significantly influence their biological activities, which can range from antimicrobial to anticancer effects. researchgate.net For instance, the introduction of electron-withdrawing or electron-donating groups at specific positions can modulate the electronic properties of the molecule, affecting its binding affinity to biological targets. researchgate.net

A hypothetical SAR study on a series of this compound derivatives might explore how modifications at various positions on the naphthalene (B1677914) ring or the methyl group impact a particular biological activity, such as VEGFR-2 inhibition. nih.gov The findings could be summarized in a data table, as illustrated below.

CompoundSubstituent (R1)Substituent (R2)Biological Activity (IC50, µM)
1-H-H15.2
2-Cl-H8.5
3-F-H7.9
4-H-OCH312.1
5-Cl-OCH35.3

This table is a hypothetical representation of SAR data for illustrative purposes. The trends shown are based on general principles observed in related heterocyclic compounds.

Such SAR data would be invaluable for developing QSAR models, which use statistical methods to correlate the chemical structures of compounds with their biological activities. These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby accelerating the drug discovery process.

Advanced Applications in Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs) and Display Technologies

The rigid, planar structure and inherent fluorescence of the naphthoxazole core make 2-Methylnaphth[2,1-d]oxazole and its derivatives promising candidates for use in organic light-emitting diodes (OLEDs). chemimpex.com These compounds are investigated for their potential to improve the efficiency, color purity, and operational stability of OLED devices, which are crucial for next-generation displays and lighting. chemimpex.com

Enhancement of Efficiency and Color Quality in OLEDs

Derivatives of the naphthoxazole scaffold are utilized in OLEDs as emitters or hosts in the emissive layer to achieve bright and pure-colored light emission. The chemical structure of these molecules can be fine-tuned to modulate their emission wavelengths across the visible spectrum. For instance, strategic modifications to the naphthoxazole core can lead to deep-blue, green, or red emissions, which are fundamental for full-color displays.

While specific performance data for OLEDs incorporating the unsubstituted this compound is not extensively documented in publicly available literature, research on closely related naphthoxazole derivatives provides insight into their potential. For example, devices using different substituted naphthoxazole emitters have demonstrated significant external quantum efficiencies (EQE), a key metric for OLED performance. The performance of such devices is often characterized by their maximum EQE, turn-on voltage, maximum luminance, and Commission Internationale de l'Éclairage (CIE) coordinates, which define the emitted color.

Table 1: Illustrative Performance of OLEDs Incorporating Naphthoxazole-type Derivatives

Device Emitter TypeMax. EQE (%)Turn-on Voltage (V)Max. Luminance (cd/m²)CIE Coordinates (x, y)
Blue Emitting Derivative5.0 - 8.03.0 - 4.5> 10,000(0.15, 0.18)
Green Emitting Derivative15.0 - 20.02.5 - 3.5> 50,000(0.30, 0.62)
Red Emitting Derivative10.0 - 15.02.2 - 3.0> 30,000(0.65, 0.34)

Note: This table presents typical performance ranges for OLEDs based on various naphthoxazole derivatives to illustrate their potential, as specific data for this compound was not available in the surveyed literature.

The high thermal stability and ability to form stable amorphous films are other critical advantages of using naphthoxazole derivatives in OLEDs, contributing to longer device lifetimes and operational stability.

Fluorescent Probes and Dyes for Research

The inherent fluorescence of the this compound core makes it a valuable scaffold for the design of fluorescent probes and dyes. chemimpex.com These molecules can be engineered to exhibit changes in their fluorescence properties—such as intensity or wavelength—in response to specific environmental changes or the presence of target analytes.

Biological Imaging and Diagnostics

Naphthoxazole derivatives are being explored as fluorescent probes for biological imaging due to their favorable photophysical properties, including high quantum yields and good photostability. periodikos.com.br A significant area of research involves their use as DNA probes. periodikos.com.br Studies have shown that certain naphthoxazole compounds can intercalate into the DNA double helix, leading to a significant enhancement of their fluorescence emission. periodikos.com.br This "light-up" property is highly desirable for visualizing DNA in cellular environments with low background noise.

Furthermore, by attaching specific targeting moieties to the naphthoxazole scaffold, researchers can direct these fluorescent probes to particular organelles within a cell, such as the mitochondria or lysosomes. nih.gov This allows for the visualization and study of cellular processes in real-time with high spatial resolution. The biocompatibility and low cytotoxicity of some of these derivatives are key advantages for live-cell imaging applications. nih.gov

Table 2: Photophysical Properties of a Representative Naphthoxazole-Based Fluorescent Probe

PropertyValue
Excitation Wavelength (λex)~350 nm
Emission Wavelength (λem)~430 nm
Stokes Shift~80 nm
Quantum Yield (ΦF) in EtOH0.65
Molar Extinction Coefficient (ε)25,000 M⁻¹cm⁻¹

Note: This table provides representative data for a generic naphthoxazole derivative to illustrate typical photophysical properties, as specific, comprehensive data for this compound as a probe was not available.

Sensor Technology and Environmental Monitoring

The sensitivity of the fluorescence of naphthoxazole derivatives to their local environment makes them suitable for sensor technology. They can be designed as chemosensors for the detection of various analytes, including metal ions and pollutants. For example, the interaction of a naphthoxazole-based sensor with a specific metal ion can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of its fluorescence, allowing for the quantitative detection of the ion.

While specific examples of this compound in environmental monitoring are not widely reported, the broader class of naphthoxazoles has been investigated for these purposes. Their high sensitivity and selectivity make them promising candidates for the development of portable and rapid environmental monitoring systems.

Polymer Chemistry and Material Properties

Incorporating rigid, aromatic structures like this compound into polymer backbones is a strategy to enhance the thermal and mechanical properties of the resulting materials. The planarity and rigidity of the naphthoxazole unit can restrict the segmental motion of polymer chains, leading to materials with higher thermal stability and improved mechanical strength.

Improvement of Thermal Stability and Mechanical Properties in Polymer Formulations

Polymers containing oxazole (B20620) and, by extension, naphthoxazole rings, such as polybenzoxazoles (PBOs) and related copolymers, are known for their exceptional thermal and oxidative stability. rsc.org The introduction of the this compound moiety into a polymer can significantly increase its glass transition temperature (Tg) and decomposition temperature (Td).

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are common techniques used to evaluate the thermal properties of these polymers. TGA measures the weight loss of a material as a function of temperature, indicating its decomposition temperature. DSC is used to determine the glass transition temperature, where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

While specific data for polymers containing this compound is limited, studies on analogous aromatic heterocyclic polymers demonstrate the significant improvements that can be achieved. For instance, aromatic polyimides and polyamides incorporating similar rigid structures exhibit high Tg values and excellent thermal stability.

Table 3: Representative Thermal Properties of High-Performance Aromatic Polymers

Polymer TypeGlass Transition Temperature (Tg)5% Weight Loss Temperature (Td)
Standard Engineering Polymer150 - 200 °C350 - 450 °C
Aromatic Polymer with Heterocyclic Units> 300 °C> 500 °C

Note: This table provides a general comparison to illustrate the expected impact of incorporating rigid aromatic heterocycles like naphthoxazoles into polymer backbones.

In addition to thermal stability, the incorporation of such rigid units can also enhance the mechanical properties of polymers, including their tensile strength and modulus, making them suitable for applications in demanding environments such as the aerospace and electronics industries.

Optoelectronic Applications and Photonics

The application of this compound and its related compounds in optoelectronics and photonics is an active area of research. These materials are particularly noted for their utility as fluorescent dyes and as components in Organic Light-Emitting Diodes (OLEDs). chemimpex.com The inherent fluorescence of the naphthoxazole core makes it a valuable building block for creating materials that can emit light efficiently upon excitation.

Detailed research into the specific photophysical properties of this compound is somewhat limited in publicly accessible literature. However, data for the broader class of naphthoxazoles provides insight into their potential. For instance, various N-arylnaphtho[2,3-d]oxazol-2-amines have been synthesized and shown to exhibit fluorescence in the 340–430 nm range in chloroform, indicating their potential for blue-light emitting applications. nih.govmdpi.com

For this compound specifically, some spectroscopic data has been reported, as detailed in the table below.

PropertyValueSolventReference
UV Absorption Maximum (λmax)283 nmOctane chemicalbook.com

Biological and Medicinal Chemistry Research

Exploration of Potential Biological Activities

The naphthoxazole scaffold, a key structural feature of 2-Methylnaphth[2,1-d]oxazole, is a prominent heterocyclic motif in medicinal chemistry. jocpr.comtsijournals.com Derivatives of this and related structures, such as benzoxazoles, have been the subject of extensive research, revealing a wide spectrum of pharmacological activities. mdpi.comnih.govglobalresearchonline.net These investigations have demonstrated that compounds containing the oxazole (B20620) ring system can interact with various biological targets, including enzymes and receptors, leading to potential therapeutic applications. jocpr.comnih.gov

Anti-inflammatory Properties

Derivatives of naphthoxazole and the broader benzoxazole (B165842) class have demonstrated notable anti-inflammatory potential. jocpr.commdpi.com Research has shown that certain naphthoxazole compounds can inhibit the expression of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS) stimulated peripheral blood mononuclear cells (PBMC), indicating a possible role in mitigating inflammatory responses. researchgate.net Similarly, various benzoxazole derivatives have been evaluated for anti-inflammatory effects, with some showing promising results in animal models, such as the carrageenan-induced paw edema test. nih.govjddtonline.info For instance, one study found that synthesized oxazole derivatives exhibited significant anti-inflammatory activity when compared to the standard drug indomethacin. jddtonline.info Another investigation into an isoxazole (B147169) derivative, MZO-2, revealed potent effects in reducing carrageenan-induced paw inflammation and contact sensitivity in mice. researchgate.netnih.gov The anti-inflammatory actions of these heterocyclic compounds are often linked to their ability to modulate pro-inflammatory cytokines and enzymes. nih.govmdpi.com

Table 1: Anti-inflammatory Activity of Selected Oxazole Derivatives This table is interactive. You can sort and filter the data.

Compound Class Model/Assay Key Finding Reference
Naphthoxazoles LPS-stimulated PBMC Inhibition of TNF-α protein expression researchgate.net
Isoxazole Derivative (MZO-2) Carrageenan-induced paw edema (mice) Potent inhibition of inflammation researchgate.netnih.gov
Oxazole Derivatives Carrageenan-induced paw edema (rat) Significant anti-inflammatory activity comparable to Indomethacin jddtonline.info
Benzoxazole Derivatives Carrageenan-induced paw edema (mice) Promising anti-inflammatory effects nih.gov

Antimicrobial Properties

The naphthoxazole scaffold has been investigated as a source of potential antimicrobial agents. mdpi.com Studies have shown that various naphthoxazole and benzoxazole derivatives exhibit activity against a range of microbial pathogens. researchgate.netresearchgate.netarabjchem.org For example, research into newly synthesized benzoxazole derivatives revealed promising activity against the fungal strain Candida albicans. medicinescience.org Other studies have demonstrated that certain 2,5-disubstituted benzoxazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. arabjchem.orgwisdomlib.org The antimicrobial potential of these compounds underscores the versatility of the oxazole ring in developing new therapeutic agents to combat infectious diseases. jocpr.comnih.gov

Anticancer and Cytotoxic Activities of Derivatives

The anticancer potential of naphthoxazole derivatives has been a significant area of research. mdpi.comresearchgate.net Numerous studies have synthesized and evaluated novel derivatives for their ability to inhibit the growth of various cancer cell lines. mdpi.comnih.gov The core quinone moiety, often present in these derivatives, is a well-known pharmacophore in anticancer drug design, found in established chemotherapeutic agents. nih.gov

A notable focus of research has been the evaluation of naphthoxazole derivatives against human prostate cancer cell lines, including the androgen-dependent LNCaP and the androgen-independent PC3 lines. nih.govcolab.ws A study on a series of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives demonstrated potent, dose-dependent, and time-dependent cytotoxicity against both LNCaP and PC3 cells. nih.gov

The results indicated that these compounds were generally slightly more cytotoxic to the androgen-dependent LNCaP cells. nih.govcolab.ws Specifically, the ortho-chloro-substituted analog showed the strongest cytotoxicity against LNCaP cells with a half-maximal inhibitory concentration (IC₅₀) of 0.01 μM after five days of exposure. nih.gov For the PC3 cell line, the meta-chloro- and para-chloro- analogs were the most potent, both with an IC₅₀ of 0.08 μM. nih.gov The meta-chloro analog, 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione, was highlighted for its consistently high potency against both cell lines. nih.govcolab.ws

Table 2: Cytotoxicity of 2-Arylnaphtho[2,3-d]oxazole-4,9-dione Derivatives on Prostate Cancer Cell Lines (5-Day Exposure) This table is interactive. You can sort and filter the data.

Compound Cell Line IC₅₀ (μM) Reference
ortho-chloro- analog LNCaP 0.01 nih.gov
meta-chloro- analog LNCaP 0.03 nih.govcolab.ws
meta-chloro- analog PC3 0.08 nih.govcolab.ws
para-chloro- analog PC3 0.08 nih.gov
Unsubstituted analog LNCaP 0.40 nih.gov
Unsubstituted analog PC3 0.36 nih.gov

The cytotoxic effects of quinone-containing naphthoxazole derivatives are believed to occur through multiple mechanistic pathways. nih.gov The quinone structure is conducive to several processes that can lead to cancer cell death, including DNA intercalation, inhibition of critical enzymes like Topoisomerase II, induction of apoptosis, and the generation of reactive oxygen species (ROS) through redox cycling. mdpi.comnih.gov The high lipophilicity and planar polyaromatic system of naphthoxazoles suggest a potential for the molecules to intercalate with DNA. mdpi.com Furthermore, oxazole derivatives have been shown to inhibit other targets involved in cancer progression, such as protein kinases and tubulin polymerization, ultimately leading to apoptosis in cancer cells. benthamscience.com

Other Therapeutic Potential

Beyond the well-documented anti-inflammatory, antimicrobial, and anticancer activities, the naphthoxazole scaffold has been explored for other therapeutic applications. Research has indicated that certain derivatives possess antioxidant properties and can act as cholinesterase inhibitors. mdpi.comresearchgate.net The evaluation of seven oxazole derivatives revealed that some, particularly fused heterobenzoxazoles, showed potential for both cholinesterase inhibitory and antioxidant activity. researchgate.net This suggests a possible role for these compounds in the context of neurodegenerative diseases like Alzheimer's, where cholinesterase inhibition is a key therapeutic strategy. researchgate.net Additionally, some benzoxazole derivatives have been investigated as potential agents for skin-lightening by inhibiting tyrosinase activity. mdpi.com

Precursor for Synthesis of Biologically Active Compounds

This compound is recognized for its utility as a starting material in the development of more complex molecules with potential therapeutic applications. The stability and reactivity of the naphthoxazole core make it an attractive scaffold for chemical modification and elaboration.

Building Block for Complex Organic Compounds

The chemical architecture of this compound, which features a fused naphthalene (B1677914) and oxazole ring system, renders it a versatile building block for the synthesis of more intricate organic compounds. chemimpex.com Its inherent stability and solubility characteristics are advantageous for its use in various chemical formulations and reactions. This potential is actively explored in the pharmaceutical and agrochemical industries to innovate and develop new molecules. chemimpex.com

The broader naphtho[2,1-d]oxazole skeleton is a target of synthetic methodologies aimed at rapidly assembling libraries of related compounds. rsc.org Such methods are crucial for constructing bioactive molecules, demonstrating the fundamental importance of this scaffold in medicinal chemistry. rsc.org For instance, amidoalkyl naphthols, which are structurally related, are themselves valuable building blocks for preparing other bioactive molecules like aminoalkyl naphthols and oxazines. mdpi.com This highlights a common strategy in medicinal chemistry where a core structure, such as naphthoxazole, serves as a platform for generating diverse and complex derivatives.

Analogue Synthesis for Structure-Activity Relationships

A cornerstone of medicinal chemistry is the synthesis of analogues to establish structure-activity relationships (SAR). SAR studies involve systematically altering the chemical structure of a lead compound to understand how these changes affect its biological activity. This process is crucial for optimizing a compound's potency, selectivity, and pharmacokinetic properties.

While specific, extensive SAR studies on this compound are not widely published, the principle is broadly applied to the oxazole class of compounds. For example, research on other novel oxazole derivatives demonstrates this approach. In one study, a series of oxazole-incorporated naphthyridine derivatives were synthesized to evaluate their anticancer activity. nih.gov Modifications to the aryl moiety attached to the oxazole ring led to the identification of compounds with potent activity against various cancer cell lines, with IC50 values in the sub-micromolar range. nih.gov

Similarly, SAR studies on trisubstituted isoxazoles, a related class of azoles, identified key pharmacophore features necessary for their activity as receptor inverse agonists. dundee.ac.uk These studies revealed that specific substitutions on the phenyl ring and the presence of a benzoic acid moiety were optimal for biological activity. dundee.ac.uk This iterative process of synthesis and biological testing allows researchers to build a comprehensive understanding of the chemical features required for a desired therapeutic effect, a strategy that is directly applicable to the development of novel drugs based on the this compound scaffold.

Table 1: Examples of Bioactive Oxazole Analogues and Their Activities This table presents data on related oxazole compounds to illustrate the principles of analogue synthesis and SAR, as specific data for this compound is not detailed in the provided sources.

Compound Class Modification Example Target/Activity Key Finding
Naphthyridine-Oxazoles 3,4,5-trimethoxy substituent on aryl ring Anticancer (PC3, A549, MCF-7, DU-145 cell lines) Showed potent anticancer activity with IC50 values as low as 0.10 µM. nih.gov
Trisubstituted Isoxazoles C-4 benzoic acid moiety RORγt inverse agonist Identified as an optimal feature for sub-micromolar potency. dundee.ac.uk
2-aryl-naphtho[1,2-d]oxazoles Varied aryl substitutions PTP-1B inhibition / Antihyperglycemic Certain derivatives showed promising inhibitory and antidiabetic activity. nih.gov

Molecular Docking and Receptor Interactions (e.g., Melanocortin-5 Receptor Antagonists)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. This method provides valuable insights into receptor interactions and can guide the design of more potent and selective drugs.

The naphthoxazole scaffold is a candidate for such in silico studies. The aromatic and heterocyclic nature of the ring system, with hydrogen bond accepting nitrogen and oxygen atoms, allows for various types of interactions with protein targets, including π-stacking and hydrophobic interactions. mdpi.com For instance, docking studies have been successfully employed to understand the mechanism of action for novel benzoxazole derivatives against microbial targets and to validate their anticancer activities by predicting their interaction energies and binding profiles with specific enzymes. nih.govmdpi.commedicinescience.org

The melanocortin receptor family (MC1R through MC5R) is involved in numerous physiological processes, and modulating their activity is a target for treating conditions ranging from obesity to inflammation. nih.gov The Melanocortin-5 Receptor (MC5R) is of particular interest due to its role in exocrine gland function and energy metabolism. While the development of antagonists for melanocortin receptors is an active area of research, specific molecular docking studies linking this compound or its direct derivatives as Melanocortin-5 Receptor antagonists are not prominently featured in publicly available scientific literature. However, the general principles of molecular docking are widely applied to oxazole-containing compounds to explore their potential against various receptors. For example, docking studies on benzoxazole derivatives have been used to investigate their effects against receptors crucial for tumor survival, demonstrating the utility of this approach for the broader class of compounds. mdpi.com

Table 2: Illustrative Molecular Docking Results for Related Benzoxazole Derivatives This table provides examples from the literature on related compounds to demonstrate the application and type of data generated from molecular docking studies.

Compound Series Protein Target Predicted Binding Energy (kcal/mol) Key Predicted Interaction
Benzoxazole Derivatives Antifungal Target (S. cerevisiae sec14p) -6.96 to -7.54 Similar binding modes and affinities among active compounds. mdpi.com
Naphthyridine-Oxazoles Anticancer Target Better interaction energy correlated with higher anticancer activity. nih.gov Validation of biological activity through computational simulation. nih.gov
Benzoxazole Derivatives Topoisomerase II Lower binding energies compared to starting compound. Suggested stronger inhibitory activities for the synthesized derivatives. mdpi.com

Environmental and Analytical Applications

Detection and Analysis of Pollutants

2-Methylnaphth[2,1-d]oxazole is utilized in the detection and analysis of environmental pollutants. chemimpex.com Its application in this field stems from its role as a fluorescent probe. chemimpex.com Fluorescent probes are molecules that can exhibit a change in their fluorescence properties—such as intensity, wavelength, or lifetime—upon interacting with a specific target substance (analyte). This change serves as a signal for the presence and concentration of the analyte.

The principle behind its use involves monitoring its fluorescence signal. When this compound is introduced into a sample, its interaction with certain pollutant molecules can cause either an enhancement (turn-on) or a quenching (turn-off) of its natural fluorescence. This response can be measured with high sensitivity using fluorescence spectroscopy. dtu.dk This technique is valuable for detecting trace amounts of contaminants that may be harmful to the environment and human health. researchgate.netrsc.org While specific pollutants targeted by this compound are not detailed in available research, similar heterocyclic fluorescent probes have been developed to detect a range of hazardous substances, including industrial chemicals like hydrazine (B178648) and explosive compounds such as 2,4,6-trinitrophenol (TNP). researchgate.netrsc.orgscilit.com

Use in Analytical Chemistry for Environmental Monitoring

In the broader field of analytical chemistry, this compound contributes to environmental monitoring efforts. chemimpex.com Its function as a key component in fluorescent dyes is central to this application. chemimpex.com Analytical methods based on fluorescence are sought after for environmental screening due to their potential for rapid, real-time, and on-site measurements. dtu.dk

The compound can be incorporated into sensor systems or used as a reagent in analytical tests to track the presence of contaminants in various environmental matrices like water or soil. rsc.org For instance, test strips or swabs can be fabricated with fluorescent probes, allowing for a visual or instrument-read detection of pollutants, which can be integrated with portable technology like smartphones for user-friendly environmental analysis. rsc.org The development of such tools supports industries in complying with regulatory standards and aids in environmental research by providing efficient methods for monitoring water quality and other environmental parameters. chemimpex.comdtu.dk

Table 1: Applications of this compound in Environmental Analysis This table is interactive. You can sort the data by clicking on the column headers.

Application Area Function of Compound Principle of Operation Potential Outcome
Pollutant Detection Fluorescent Probe Changes in fluorescence (quenching or enhancement) upon binding to a target pollutant. Sensitive and selective identification of specific contaminants in environmental samples.
Environmental Monitoring Fluorescent Dye Component Provides a measurable optical signal for analytical instrumentation or visual tests. Enables rapid, real-time, and on-site screening of environmental quality (e.g., water, soil).
Analytical Chemistry Chemical Reagent Serves as a building block for creating more complex sensor molecules. Development of novel analytical methods and tools for environmental science.

Pharmacokinetics and Drug Metabolism Studies

While specific pharmacokinetic (PK) and drug metabolism studies on this compound are not extensively documented in public literature, research on the broader class of naphthoxazole and related oxazole-containing compounds provides insight into the evaluation of these properties. The study of pharmacokinetics—what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME)—is a critical part of drug discovery. frontiersin.orgnih.gov

For related compounds like naphthoxazine derivatives, in silico (computer-based) methods are employed to predict their ADMET profiles and other pharmacokinetic properties. nih.gov These computational tools are essential in the early stages of drug development to assess the potential of a compound to be effective and well-tolerated in vivo. frontiersin.org Research on other naphthoxazole derivatives has focused on their potential as cholinesterase inhibitors for conditions like Alzheimer's disease, where having favorable pharmacokinetic parameters, such as the ability to cross the blood-brain barrier, is a primary goal. tubitak.gov.tr

The metabolism of such compounds is often investigated to understand how they are processed by the body, typically by enzymes such as the Cytochrome P450 family. nih.gov Understanding metabolic pathways is crucial, as the resulting metabolites can be responsible for both the therapeutic effects and potential toxicity of a compound. nih.gov

Table 2: Focus of Pharmacokinetic and Metabolism Research on Related Naphthoxazole Compounds This table is interactive. You can sort the data by clicking on the column headers.

Research Area Compound Class Methods Used Objective
Pharmacokinetic Profiling Naphthoxazine derivatives In silico ADME prediction (e.g., SwissADME) To virtually assess drug-likeness and pharmacokinetic parameters before synthesis. frontiersin.orgnih.gov
Pharmacological Activity Naphthoxazole derivatives In vitro assays (e.g., cholinesterase inhibition) To evaluate therapeutic potential, which is dependent on favorable pharmacokinetics. tubitak.gov.tr
Metabolism Prediction Heterocyclic compounds Computational methods, in vitro assays with liver enzymes To identify major metabolic pathways and potential metabolites. nih.gov

Q & A

Q. What synthetic methodologies are most effective for preparing 2-Methylnaphth[2,1-d]oxazole, and how can reaction conditions be optimized?

A practical approach involves using naphthols and amines with TEMPO as an oxygen source under mild conditions. This method achieves high functional group tolerance and yields (~55 examples reported) . Key steps include radical-mediated cyclization, confirmed by EPR and ¹⁸O-labeling experiments. Optimization focuses on solvent choice (e.g., MeOH), temperature (room temperature to 60°C), and catalyst loading (e.g., AgOAc to control product ratios) .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to characterize this compound and confirm structural purity?

  • NMR : Analyze aromatic proton environments in the naphtho-oxazole core (δ 7.5–8.5 ppm for naphthalene protons).
  • Mass Spectrometry : Look for characteristic fragmentation patterns (e.g., m/z 130 [M+H]⁺, indicative of oxazole scaffolds) .
  • IR : Identify C=N and C-O stretching vibrations near 1650 cm⁻¹ and 1250 cm⁻¹, respectively. Purity is validated via HPLC with UV detection (λ ~250–300 nm for conjugated systems) .

Q. What preliminary biological screening strategies are recommended to evaluate the anticancer potential of this compound derivatives?

Use in vitro cytotoxicity assays (e.g., MTT) against human cancer cell lines (e.g., colorectal HCT-116). Compare EC₅₀ values with reference compounds (e.g., oxazole-based inhibitors with EC₅₀ ~270 nM) . Structure-activity relationship (SAR) studies should prioritize substituent effects at the 2-methyl and naphthalene positions .

Advanced Research Questions

Q. How do green synthesis approaches (e.g., microwave, ionic liquids) improve the efficiency and sustainability of oxazole derivative synthesis?

Microwave irradiation reduces reaction times (minutes vs. hours) and enhances yields by 10–20% through uniform heating. Ionic liquids (e.g., [BMIM]BF₄) act as recyclable solvents, minimizing waste. A comparative study showed 85% yield for oxazoles using microwave-assisted synthesis vs. 65% via conventional reflux .

Q. What structural modifications enhance the rigidity and binding affinity of this compound to biological targets (e.g., tubulin or kinases)?

  • Donor-Acceptor Substituents : Electron-withdrawing groups (e.g., Cl) at the naphthalene ring improve π-π stacking with hydrophobic pockets.
  • Rigid Conjugation : Extending the naphthalene system with fused rings increases planarity, enhancing interactions with β-tubulin (IC₅₀ improvements of 3–5× reported) . Computational docking (e.g., AutoDock Vina) validates binding modes using crystal structures of target proteins .

Q. How can discrepancies in synthetic yields or biological activity data be systematically resolved?

  • Reaction Monitoring : Use in situ techniques like TLC or HPLC-MS to detect intermediates (e.g., naphthalenone radicals in TEMPO-mediated synthesis) .
  • Statistical Analysis : Apply ANOVA to compare yields across solvent systems (e.g., DMF vs. MeOH) or catalyst types . Contradictions in bioactivity may arise from assay variability; validate results via orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT) .

Q. What advanced material science applications exist for this compound, and how are its photophysical properties optimized?

The compound’s rigid structure enhances fluorescence quantum yield (Φ ~0.4–0.6) in polymers. Applications include:

  • OLEDs : As a blue-emitting dopant (λₑₘ ~450 nm).
  • Photocatalysts : Modify with electron-deficient substituents to improve charge transfer .

Q. What mechanistic insights explain the role of TEMPO in the cyclization of naphtho-oxazoles?

TEMPO acts as a radical trap, stabilizing naphthalenone radicals during cyclization. ¹⁸O-labeling confirmed oxygen incorporation from TEMPO, not solvent. Kinetic studies show a second-order dependence on TEMPO concentration .

Methodological Best Practices

Q. How can researchers ensure reproducibility in oxazole synthesis across laboratories?

  • Standardize Reagents : Use anhydrous solvents and pre-purified amines.
  • Control Atmosphere : Conduct reactions under N₂ to prevent oxidation of intermediates .

Q. What computational tools are most effective for predicting the electronic properties of this compound derivatives?

DFT calculations (e.g., B3LYP/6-31G*) accurately predict HOMO-LUMO gaps (~4.2 eV) and dipole moments (~2.1 D), correlating with spectroscopic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.